REACTION_SMILES
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[BH4-:1].[CH2:22]1[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]1.[CH3:28][CH2:29][OH:30].[Na+:2].[n:3]1[c:4](-[n:9]2[n:10][c:11]([CH3:21])[c:12]3[c:17]2[CH2:16][C:15]([CH3:18])([CH3:19])[CH2:14][C:13]3=[O:20])[cH:5][cH:6][cH:7][cH:8]1>>[n:3]1[c:4](-[n:9]2[n:10][c:11]([CH3:21])[c:12]3[c:17]2[CH2:16][C:15]([CH3:18])([CH3:19])[CH2:14][CH:13]3[OH:20])[cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nn(-c2ccccn2)c2c1C(=O)CC(C)(C)C2
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Name
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Type
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product
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Smiles
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Cc1nn(-c2ccccn2)c2c1C(O)CC(C)(C)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |